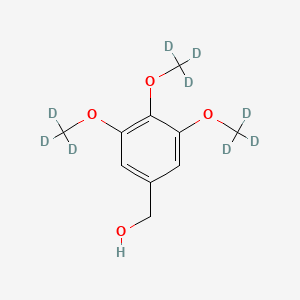

3,4,5-Trimethoxybenzyl-d9 Alcohol

Description

Structure

3D Structure

Properties

IUPAC Name |

[3,4,5-tris(trideuteriomethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-5,11H,6H2,1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHLRCUCFDXGLY-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858534 | |

| Record name | {3,4,5-Tris[(~2~H_3_)methyloxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219805-74-9 | |

| Record name | {3,4,5-Tris[(~2~H_3_)methyloxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

difference between 3,4,5-Trimethoxybenzyl alcohol and d9 analog

Executive Summary: The Deuterium Switch

In drug development and quantitative bioanalysis, the distinction between 3,4,5-Trimethoxybenzyl alcohol (TMBA) and its d9-isotopologue (d9-TMBA) represents more than a simple mass shift. It is the difference between a metabolic substrate and a precision analytical tool.

3,4,5-TMBA is a pharmacophore often found in lignin degradation products and synthetic precursors for alkaloids and pharmaceuticals (e.g., trimetazidine analogs). The d9 analog, where the nine hydrogen atoms on the three methoxy groups are replaced by deuterium (

-

Bioanalytical Gold Standard: It acts as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects in LC-MS/MS.[1]

-

Mechanistic Probe: It is used to study metabolic clearance rates via the Kinetic Isotope Effect (KIE), specifically targeting O-demethylation pathways.

Structural & Physical Divergence[2]

The fundamental difference lies in the isotopic substitution of protium (

Comparative Properties Table

| Feature | 3,4,5-Trimethoxybenzyl Alcohol (Native) | d9-3,4,5-Trimethoxybenzyl Alcohol (d9-Analog) |

| CAS Registry | 3840-31-1 | 1219805-74-9 (Typical) |

| Formula | ||

| Exact Mass | 198.0892 Da | 207.1457 Da |

| Methoxy Groups | ||

| C-H/D Bond Energy | ~413 kJ/mol (Weaker) | ~447 kJ/mol (Stronger) |

| Lipophilicity (LogP) | 0.6 (Experimental) | ~0.58 (Slightly lower due to C-D shortening) |

| Primary Application | Synthetic Intermediate / Metabolite | Internal Standard / Metabolic Probe |

Analytical Differentiation: The Signal in the Noise

Distinguishing these two molecules requires exploiting their mass and magnetic resonance signatures.

A. Mass Spectrometry (LC-MS/MS)

The d9 analog provides a "mass channel" free from natural isotopic interference.

-

Native TMBA:

-

Precursor Ion:

198.1 -

Fragmentation: Loss of

(31 Da) and

-

-

d9-TMBA:

-

Precursor Ion:

207.1 -

Fragmentation: Loss of

(34 Da).

-

Critical Note on Cross-Talk: Because the mass difference is +9 Da, there is zero isotopic overlap (the M+9 isotope of the native compound is statistically non-existent). This makes d9-TMBA an ideal Internal Standard (IS).

B. Nuclear Magnetic Resonance ( -NMR)

This is the definitive structural confirmation test.

-

Native Spectrum: Shows a prominent singlet integrating to 9 protons at approximately

3.8–3.9 ppm (characteristic of aromatic methoxy groups). -

d9-Analog Spectrum: This singlet disappears completely . The deuterium nucleus is "silent" in standard proton NMR.[2]

-

Implication: If you observe a small residual peak at 3.8 ppm in your d9 sample, it indicates incomplete deuteration (isotopic impurity), which can compromise quantitative accuracy.

C. Analytical Workflow Visualization

Figure 1: Decision tree for differentiating Native vs. d9-TMBA using MS and NMR.

Functional Impact: The Kinetic Isotope Effect (KIE)[7][8][9]

For researchers in drug metabolism and pharmacokinetics (DMPK), the d9 analog is not just a standard; it is a tool to probe metabolic stability.

Mechanism: O-Demethylation Resistance

The primary metabolic route for 3,4,5-trimethoxybenzyl alcohol is O-demethylation (mediated by CYP450 enzymes). This reaction involves the abstraction of a hydrogen atom from the methoxy methyl group.

-

C-H Bond: The zero-point energy (ZPE) is higher, making the bond easier to break.

-

C-D Bond: The reduced mass of deuterium lowers the ZPE, increasing the activation energy required to reach the transition state.

The Result: The d9 analog will undergo O-demethylation significantly slower than the native compound. This is a Primary Kinetic Isotope Effect (

Pathway Visualization

Figure 2: Differential metabolic clearance rates due to the Kinetic Isotope Effect.

Experimental Protocols

Protocol A: Preparation of d9-Internal Standard for LC-MS

Purpose: To create a robust internal standard solution that corrects for extraction efficiency and ionization suppression.

-

Stock Preparation: Weigh 1.0 mg of d9-3,4,5-TMBA and dissolve in 1.0 mL of LC-MS grade Methanol. (Conc: 1 mg/mL).

-

Working Solution: Dilute the stock 1:1000 in 50% Methanol/Water to achieve 1 µg/mL (1000 ng/mL).

-

Spiking: Add 10 µL of Working Solution to every 100 µL of biological sample (plasma/urine) before extraction.

-

Equilibration: Vortex and let stand for 10 minutes. This allows the d9-analog to bind to plasma proteins similarly to the analyte.

-

Extraction: Proceed with protein precipitation (add 300 µL Acetonitrile) or Liquid-Liquid Extraction.

Self-Validation Check:

-

Monitor the peak area of the d9-IS across all samples. If the IS peak area varies by >15% between samples, matrix effects are present, but the ratio of Analyte/IS should remain accurate.

Protocol B: Metabolic Stability Assessment (Microsomal Incubation)

Purpose: To quantify the KIE by comparing intrinsic clearance (

-

Incubation System: Liver microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4).

-

Substrate Addition:

-

Group A: Native TMBA (1 µM final).

-

Group B: d9-TMBA (1 µM final).

-

-

Initiation: Add NADPH-regenerating system. Incubate at 37°C.

-

Sampling: Remove aliquots at

min. -

Quenching: Add ice-cold acetonitrile containing a different internal standard (e.g., a halogenated analog) to stop the reaction.

-

Analysis: Plot

vs. Time. -

Calculation:

-

Slope

(elimination rate constant). -

Calculate KIE:

. -

Interpretation: A KIE > 2.0 confirms that C-H bond breakage is the rate-determining step.

-

References

-

Gantt, R. W., et al. (2010). "Kinetic Isotope Effects in Cytochrome P450-Catalyzed Oxidation Reactions." Chemical Reviews.

-

Guengerich, F. P. (2017). "Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions." Methods in Molecular Biology.

-

FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." (Section on Internal Standards).

-

PubChem Compound Summary. (2024). "3,4,5-Trimethoxybenzyl alcohol."[3][4][5][6][7][8] National Center for Biotechnology Information.

-

BenchChem Application Notes. (2025). "Correcting for Matrix Effects in Mass Spectrometry Using Deuterated Standards."

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 3,4,5-Trimethoxybenzyl alcohol | C10H14O4 | CID 77449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. scent.vn [scent.vn]

- 7. chemimpex.com [chemimpex.com]

- 8. 3,4,5-Trimethoxybenzyl Alcohol | 3840-31-1 | TCI EUROPE N.V. [tcichemicals.com]

Precision Tracing of Trimethoxybenzyl Derivatives: A Metabolomic Workflow

Executive Summary

The 3,4,5-trimethoxybenzyl moiety is a privileged pharmacophore found in diverse therapeutic agents, ranging from antimicrobials (Trimethoprim) to anti-anginals (Trimetazidine) and microtubule destabilizers (Podophyllotoxin). However, this electron-rich aromatic system presents a dual nature: it drives potency but also serves as a substrate for complex metabolic cascades, including bioactivation into reactive quinone methides (QM).

This guide details a high-resolution mass spectrometry (LC-HRMS) workflow for tracing these derivatives. Unlike standard stability assays, this protocol focuses on structural elucidation of soft spots and reactive metabolite trapping , utilizing Mass Defect Filtering (MDF) as the primary data reduction strategy.

Part 1: The Chemical Logic & Metabolic Fate

To trace a trimethoxybenzyl derivative, one must understand its electronic predisposition. The methoxy groups are electron-donating, making the phenyl ring susceptible to oxidative attack by Cytochrome P450 enzymes (primarily CYP3A4, CYP2D6, and CYP2C9).

The Metabolic Fork in the Road

Metabolism typically follows two divergent paths:

-

The Detoxification Route (Stable): Stepwise O-demethylation. The loss of a methyl group (-14.0156 Da) exposes a phenol, which is subsequently conjugated (Glucuronidation/Sulfation) for excretion.

-

The Bioactivation Route (Toxic): If O-demethylation is followed by further oxidation (or direct two-electron oxidation), a Quinone Methide (QM) or Iminoquinone Methide may form. These are electrophilic species capable of alkylating proteins and DNA, leading to idiosyncratic toxicity.

DOT Diagram: Metabolic Fate of Trimethoxybenzyls

Figure 1: The metabolic bifurcation of trimethoxybenzyl derivatives. Green paths represent safe clearance; red paths indicate bioactivation risks.

Part 2: Analytical Strategy (LC-HRMS & MDF)

Tracing these metabolites in complex biological matrices (microsomes, plasma) requires filtering out endogenous noise. We utilize Mass Defect Filtering (MDF) .[1][2]

Why MDF?

The 3,4,5-trimethoxybenzyl core has a specific mass defect (the difference between exact mass and nominal mass). Metabolic transformations (demethylation, hydroxylation, glucuronidation) produce predictable shifts in mass defect.

-

Parent Drug Mass Defect:

-

Target Window:

mDa.

By filtering the Total Ion Chromatogram (TIC) to only show ions within this narrow mass defect window, we eliminate >90% of matrix background, revealing low-abundance metabolites that retain the core pharmacophore.

Part 3: The Protocol – Reactive Metabolite Trapping

This protocol is designed to detect both stable metabolites and transient reactive intermediates using a Human Liver Microsome (HLM) system.[3][4]

Reagents & Setup

-

Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

-

Trapping Agent: L-Glutathione (GSH) reduced (specifically to trap Quinone Methides).[3]

-

Quenching Agent: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.

Step-by-Step Workflow

-

Pre-Incubation:

-

Mix HLM (final conc. 1.0 mg/mL) with Phosphate Buffer and the Test Compound (10 µM).

-

Critical Step: Add GSH (final conc. 5 mM) to the mixture before starting the reaction. This ensures the trap is present the moment a reactive metabolite is generated.

-

Equilibrate at 37°C for 5 minutes.

-

-

Initiation:

-

Add NADPH (final conc. 1 mM) to initiate the reaction.

-

Self-Validation Control: Run a parallel tube without NADPH. If metabolites appear here, they are non-CYP mediated (e.g., hydrolysis).

-

-

Incubation:

-

Incubate at 37°C with gentle shaking.

-

Timepoints: 0, 15, 30, and 60 minutes.

-

-

Quenching & Extraction:

-

Add 3 volumes of ice-cold ACN to the sample.

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Analysis:

-

Inject supernatant into LC-HRMS (e.g., Q-TOF or Orbitrap).

-

DOT Diagram: Experimental Workflow

Figure 2: Step-by-step reactive metabolite trapping workflow utilizing GSH and LC-HRMS.

Part 4: Data Interpretation & Metabolite Identification

Once data is acquired, use the following logic to assign structures.

Diagnostic Mass Shifts

| Transformation | Mass Shift (Da) | Mechanism | Significance |

| O-Demethylation | -14.0156 | Loss of CH₂ | Primary metabolic route (CYP-mediated). |

| Hydroxylation | +15.9949 | Addition of O | Common on the benzyl ring or side chains. |

| GSH Adduct | +305.0681 | Addition of C₁₀H₁₅N₃O₆S | Critical Warning: Indicates reactive Quinone Methide formation. |

| Glucuronidation | +176.0321 | Addition of C₆H₈O₆ | Phase II clearance of the O-desmethyl metabolite. |

Fragmentation Patterns (MS/MS)

For trimethoxybenzyl derivatives, the MS/MS spectrum usually shows a characteristic cleavage of the benzyl bond.

-

Tropylium Ion: Look for a stable cation at m/z 181 (trimethoxytropylium) or m/z 167 (dimethoxy-hydroxy-tropylium).

-

Neutral Loss: A neutral loss of 31 Da (OCH₃) often confirms the presence of the methoxy group.

Isotope Validation (The "Self-Validating" Pillar)

To confirm a specific metabolic soft spot, synthesize a deuterated analog (e.g., -OCD₃).

-

Kinetic Isotope Effect (KIE): If metabolism slows down significantly with the deuterated analog, C-H bond breakage at that site is the rate-determining step.

-

Mass Shift Tracking: If the metabolite mass shifts by +3 Da (per CD₃ group) compared to the non-labeled control, that specific methoxy group is intact. If the shift is lost, that group was demethylated.

References

-

Trimethoprim Bioactivation

-

Damsten, M. C., et al. (2008). "Trimethoprim: Novel Reactive Intermediates and Bioactivation Pathways by Cytochrome P450s."[4] Chemical Research in Toxicology.

-

-

Trimetazidine Metabolism

-

Jackson, P., et al. (1996).[5] "Metabolism of trimetazidine in man and animals." Xenobiotica.

-

-

Mass Defect Filtering (MDF)

-

Zhu, M., et al. (2006).[1] "Detection and characterization of metabolites in biological matrices using mass defect filtering of liquid chromatography/high-resolution mass spectrometry data." Drug Metabolism and Disposition.

-

-

Quinone Methide Toxicity

Sources

- 1. ijpras.com [ijpras.com]

- 2. MSE with mass defect filtering for in vitro and in vivo metabolite identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scielo.br [scielo.br]

- 6. Quinone Methide Bioactivation Pathway: Contribution to Toxicity and/or Cytoprotection? - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of 3,4,5-Trimethoxybenzyl-d9 alcohol from deuterated precursors

Initiating Information Gathering

I'm starting by using Google to hunt down synthesis details for 3,4,5-Trimethoxybenzyl-d9 alcohol. My focus is on common deuterated precursors, since they should be easiest to work with. I plan to identify several key papers and patents, aiming for a streamlined, efficient synthesis.

Analyzing Synthetic Strategies

I'm now diving deep into the search results, carefully analyzing each method for 3,4,5-Trimethoxybenzyl-d9 alcohol synthesis. My goal is to identify the most robust, well-documented routes, focusing on starting materials, reaction conditions, and purification techniques from authoritative sources. Next, I plan to structure the guide with an introduction on its applications, then delve into specific synthetic routes, justifying the choice of precursors and reactions. Detailed protocols and quantitative data tables are coming next.

Commencing Targeted Searches

I'm now starting with some focused Google searches to collect synthesis details for 3,4,5-Trimethoxybenzyl-d9 alcohol, with special attention to common deuterated precursors and established synthetic routes. I'll prioritize scientifically sound, well-documented methods, and authoritative sources. My goal is to structure a technical guide, starting with an introduction of its applications, followed by synthetic routes with rationale. Detailed protocols and quantitative data are next, along with visual workflows. Finally, I'll compile a complete reference section.

Methodological & Application

3,4,5-Trimethoxybenzyl-d9 alcohol internal standard for LC-MS/MS

An Application Guide to the Use of 3,4,5-Trimethoxybenzyl-d9 Alcohol as an Internal Standard for LC-MS/MS

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 3,4,5-Trimethoxybenzyl-d9 alcohol as a stable isotope-labeled (SIL) internal standard for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The guide details the physicochemical properties of the standard, the fundamental principles of internal standardization, and provides step-by-step protocols for sample preparation, instrument setup, and method validation in line with regulatory expectations.

The Imperative for an Internal Standard in LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone of modern bioanalysis, prized for its high sensitivity and selectivity.[1][2] However, the accuracy and precision of quantitative data can be compromised by variability introduced during sample processing and analysis.[3] Common sources of error include analyte loss during extraction, inconsistent injection volumes, and fluctuations in instrument response, particularly ion suppression or enhancement caused by the sample matrix.[4][5]

To mitigate these variables, an internal standard (IS) is incorporated into the analytical workflow.[3][6] An ideal IS is a compound with physicochemical properties closely resembling the analyte of interest, which is added at a fixed concentration to every sample, calibrator, and quality control (QC) standard.[1][7] By calculating the peak area ratio of the analyte to the IS, variations are normalized, leading to significantly improved data reliability. The gold standard for internal standards is a stable isotope-labeled (SIL) version of the analyte, as its behavior during extraction, chromatography, and ionization is nearly identical to the unlabeled analyte, ensuring the most effective correction.[7]

This guide focuses on 3,4,5-Trimethoxybenzyl-d9 alcohol, a deuterated analog of 3,4,5-Trimethoxybenzyl alcohol, making it an excellent SIL internal standard for the quantification of its unlabeled counterpart or structurally similar compounds.

Physicochemical Profile: 3,4,5-Trimethoxybenzyl-d9 Alcohol

Understanding the properties of the internal standard is critical for method development.

| Property | 3,4,5-Trimethoxybenzyl-d9 Alcohol (IS) | 3,4,5-Trimethoxybenzyl Alcohol (Analyte) |

| CAS Number | 1219805-74-9[8] | 3840-31-1[9][10] |

| Molecular Formula | C₁₀H₅D₉O₄[8] | C₁₀H₁₄O₄[9][10][11] |

| Molecular Weight | 207.27 g/mol [8] | 198.22 g/mol [9][10][11] |

| Appearance | Yellow Oil[8] | Clear colorless liquid or solid[10][12][13] |

| Purity | Typically ≥98% | Typically ≥98%[10][13] |

| IUPAC Name | (3,4,5-tris(methoxy-d3)phenyl)methanol[8] | (3,4,5-trimethoxyphenyl)methanol[9] |

The nine deuterium atoms replace the nine hydrogen atoms on the three methoxy groups. This mass shift of +9 Da provides a clear distinction in the mass spectrometer between the internal standard and the analyte, while preserving their chromatographic and ionization behaviors.

The Principle of Internal Standardization Explained

The fundamental premise of using an internal standard is that it experiences the same procedural variations as the analyte. By measuring the ratio of their signals, these variations are mathematically cancelled out.

Experimental Protocols

This section provides detailed, step-by-step methodologies for using 3,4,5-Trimethoxybenzyl-d9 alcohol as an internal standard.

Protocol 1: Preparation of Stock and Working Solutions

Accurate preparation of the IS solutions is paramount for accurate quantification.

-

Internal Standard Stock Solution (IS-Stock) - 1.0 mg/mL:

-

Accurately weigh 10 mg of 3,4,5-Trimethoxybenzyl-d9 alcohol.

-

Dissolve in a 10 mL volumetric flask using methanol or acetonitrile as the solvent.

-

Ensure complete dissolution by vortexing. Store at -20°C or as recommended by the supplier.

-

-

Internal Standard Working Solution (IS-WS) - 100 ng/mL:

-

Perform serial dilutions from the IS-Stock. For example, dilute 10 µL of the 1.0 mg/mL IS-Stock into 990 µL of 50:50 acetonitrile:water to make a 10 µg/mL intermediate solution.

-

Next, dilute 100 µL of the 10 µg/mL intermediate solution into 9.9 mL of 50:50 acetonitrile:water to obtain the final 100 ng/mL IS-WS.

-

Rationale: The final concentration of the IS-WS should be chosen to yield a robust and reproducible signal in the LC-MS/MS system, typically corresponding to the mid-point of the calibration curve range.

-

Protocol 2: Sample Preparation using Protein Precipitation

Protein precipitation is a rapid and effective method for cleaning up high-protein biological samples like plasma or serum.[4][14]

-

Causality Note: Cold acetonitrile is used to maximize protein precipitation efficiency. The addition of formic acid helps to improve the ionization efficiency of many analytes in positive electrospray ionization mode.

Protocol 3: LC-MS/MS Instrumental Parameters

The following are typical starting parameters that must be optimized for your specific instrument and analyte.

Table 1: Suggested Liquid Chromatography (LC) Parameters

| Parameter | Recommended Setting | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good reversed-phase retention for moderately polar compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier promotes protonation for positive ion mode. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |

| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 min | A standard gradient to elute compounds across a range of polarities. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Injection Volume | 5 µL | A typical volume to avoid column overloading while ensuring sensitivity. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |

Table 2: Suggested Tandem Mass Spectrometry (MS/MS) Parameters

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for small molecules.[15][16][17][18] The benzyl alcohol structure should readily protonate. |

| Analyte MRM | Q1: 199.1 -> Q3: 169.1 | Example: [M+H]⁺ -> [M+H-CH₂O]⁺. Loss of formaldehyde. |

| IS MRM | Q1: 208.2 -> Q3: 175.1 | Example: [M+H]⁺ -> [M+H-CD₂O]⁺. Loss of deuterated formaldehyde. |

| Dwell Time | 100 ms | Balances sensitivity with the number of points across a chromatographic peak. |

| Collision Energy | Optimize (e.g., 15-25 eV) | Must be determined empirically to maximize product ion intensity. |

| Source Temp. | 500 °C | Aids in desolvation of droplets from the electrospray.[15] |

| Gas Flows | Optimize for instrument | Nebulizer and heater gas flows are critical for efficient ionization. |

Note: The Multiple Reaction Monitoring (MRM) transitions provided are theoretical and must be confirmed and optimized by infusing the pure analyte and internal standard into the mass spectrometer.

Bioanalytical Method Validation

A full method validation is required to ensure the assay is reliable and fit for purpose, especially in regulated environments.[19][20] The validation should adhere to guidelines from regulatory bodies like the FDA.[21]

Table 3: Summary of Key Validation Parameters and Typical Acceptance Criteria

| Parameter | Purpose | Typical Acceptance Criteria (FDA Guidance)[19][20][21] |

| Selectivity | Assess interference from matrix components. | Response in blank matrix should be <20% of the analyte response at the Lower Limit of Quantification (LLOQ) and <5% of the IS response. |

| Calibration Curve | Define the quantitative range. | At least 6 non-zero points, with a correlation coefficient (r²) > 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |

| Accuracy & Precision | Determine closeness to nominal value and reproducibility. | Three runs with QCs at ≥3 levels (Low, Mid, High). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV) ≤15% (≤20% at LLOQ). |

| Matrix Effect | Quantify ion suppression or enhancement. | The coefficient of variation (CV) of the IS-normalized matrix factor from at least 6 lots of matrix should be ≤15%. |

| Stability | Ensure analyte integrity under various conditions. | Analyte concentration in stored QCs should be within ±15% of nominal concentration compared to freshly prepared QCs (e.g., bench-top, freeze-thaw, long-term). |

Conclusion

3,4,5-Trimethoxybenzyl-d9 alcohol is a highly suitable stable isotope-labeled internal standard for the robust and accurate quantification of its non-deuterated analog or structurally related compounds by LC-MS/MS. Its use effectively compensates for analytical variability, a critical requirement for high-quality data in drug development and research. By following the detailed protocols and validation principles outlined in this guide, scientists can develop reliable, reproducible, and regulatory-compliant bioanalytical methods.

References

- WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.

- Creative Proteomics. Electrospray Ionization.

- Organomation. Preparing Samples for LC-MS/MS Analysis.

- Grenova. Sample preparation for LC-MS: Techniques & Challenges.

- UBC Library Open Collections. MECHANISMS OF ELECTROSPRAY IONIZATION FOR MASS SPECTROMETRY ANALYSIS.

- Konermann, L., et al. (2012). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry.

- IMM Instrument Guides. Sample preparation (MS, LC-MS).

- News-Medical.Net. (2025, October 28). Improving sample preparation for LC-MS/MS analysis.

- NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?.

- BioPharma Services. (2023, December 11). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?.

- Stone, J. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.

- Konermann, L., et al. (2012, November 7). Unraveling the Mechanism of Electrospray Ionization. University of Nevada, Reno Chemistry Department.

- Wikipedia. Electrospray ionization.

- SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry.

- Bioanalysis Zone. (2023, December 4). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis.

- ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.

- Scent.vn. 3,4,5-Trimethoxybenzyl alcohol (CAS 3840-31-1).

- PubChem. 3,4,5-Trimethoxybenzyl alcohol.

- Chem-Impex. 3,4,5-Trimethoxybenzyl alcohol.

- Agilex Biolabs. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start.

- metasci. Safety Data Sheet 3,4,5-Trimethoxybenzyl alcohol.

- Jones, B. R., et al. (2014, November 13). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC.

- NorthEast BioLab. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis.

- Thermo Scientific Chemicals. 3,4,5-Trimethoxybenzyl alcohol, 98%.

- U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry.

- Pharmaffiliates. 3,4,5-Trimethoxybenzyl-d9 Alcohol.

Sources

- 1. biopharmaservices.com [biopharmaservices.com]

- 2. LC MS Method Development, LC MS MS Method Validation | NorthEast BioLab [nebiolab.com]

- 3. nebiolab.com [nebiolab.com]

- 4. news-medical.net [news-medical.net]

- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. bioanalysis-zone.com [bioanalysis-zone.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 3,4,5-Trimethoxybenzyl alcohol | C10H14O4 | CID 77449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. scent.vn [scent.vn]

- 12. sds.metasci.ca [sds.metasci.ca]

- 13. 3,4,5-Trimethoxybenzyl alcohol, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 14. spectroscopyeurope.com [spectroscopyeurope.com]

- 15. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 16. open.library.ubc.ca [open.library.ubc.ca]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 19. resolvemass.ca [resolvemass.ca]

- 20. Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs [agilexbiolabs.com]

- 21. fda.gov [fda.gov]

Application Note: High-Sensitivity Quantification of 3,4,5-Trimethoxybenzyl Alcohol in Plasma via LC-ESI-MS/MS

Abstract & Introduction

3,4,5-Trimethoxybenzyl alcohol (TMBA) is a pharmacologically relevant pharmacophore, often appearing as a metabolite of agents like trimetazidine or as a linker in prodrug design for NSAIDs (e.g., ibuprofen/ketoprofen esters). Accurate quantification of TMBA in plasma is critical for pharmacokinetic (PK) profiling and metabolic stability studies.

This protocol details a robust, self-validating method for quantifying TMBA in human plasma. Unlike generic protein precipitation methods, this guide utilizes Liquid-Liquid Extraction (LLE) with ethyl acetate to minimize phospholipid matrix effects, ensuring high sensitivity and column longevity. The detection is achieved using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

Method Development Strategy

Internal Standard (IS) Selection

To ensure data integrity, a structural analog is required to compensate for extraction variability and ionization suppression.

-

Primary Choice: 3,4-Dimethoxybenzyl alcohol (Veratryl alcohol) .

-

Rationale: It shares the benzyl alcohol core and methoxy substitution pattern, exhibiting similar pKa and LogP (~1.1) to TMBA, ensuring co-extraction and similar chromatographic retention without interference.

Sample Preparation Rationale

-

Why LLE over Protein Precipitation (PPT)?

-

PPT (e.g., adding acetonitrile) leaves significant phospholipids in the supernatant, which cause ion suppression in ESI+ mode.

-

TMBA is a neutral, moderately lipophilic molecule. LLE with Ethyl Acetate provides a clean extract, high recovery (>85%), and removes water-soluble plasma salts and proteins.

-

Experimental Protocol

Materials & Reagents[1][2]

-

Analyte: 3,4,5-Trimethoxybenzyl alcohol (Standard, >98% purity).

-

Internal Standard (IS): 3,4-Dimethoxybenzyl alcohol.

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Ethyl Acetate (EtOAc).

-

Additives: Formic Acid (FA), Ammonium Formate.[1]

-

Matrix: Drug-free human plasma (K2EDTA or Heparin).

Solution Preparation

-

Stock Solutions: Prepare 1.0 mg/mL stock of TMBA and IS in Methanol. Store at -20°C.

-

Working Standard (WS): Serially dilute TMBA stock in 50:50 MeOH:Water to generate calibration levels (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

IS Working Solution: Dilute IS stock to a fixed concentration (e.g., 200 ng/mL) in 50:50 MeOH:Water.

Extraction Procedure (Step-by-Step)

-

Aliquot: Transfer 100 µL of plasma into a 1.5 mL polypropylene microcentrifuge tube.

-

Spike: Add 10 µL of IS Working Solution. (For calibration standards, add 10 µL of respective WS). Vortex for 10 sec.

-

Extraction: Add 600 µL of Ethyl Acetate.

-

Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker at 1000 rpm for 10 minutes.

-

Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Transfer: Carefully transfer 500 µL of the upper organic layer (supernatant) to a clean glass vial or 96-well plate.

-

Evaporation: Evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (90:10 Water:ACN + 0.1% FA). Vortex for 1 min and centrifuge briefly.

-

Injection: Inject 5-10 µL into the LC-MS/MS system.

Instrumental Conditions

Liquid Chromatography (LC)

-

System: UHPLC (e.g., Agilent 1290, Waters Acquity).

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.

-

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 5 | Initial Hold |

| 0.50 | 5 | Load |

| 3.00 | 90 | Elution |

| 4.00 | 90 | Wash |

| 4.10 | 5 | Re-equilibration |

| 6.00 | 5 | End |

Mass Spectrometry (MS/MS)

-

Ionization: ESI Positive (+).

-

Scan Mode: Multiple Reaction Monitoring (MRM).[2]

-

Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Desolvation Temp: 500°C

-

Gas Flow: 1000 L/hr

-

MRM Transitions:

-

Note: Benzyl alcohols often exhibit a facile loss of water [M+H-H2O]+ in the source. Optimization may require monitoring the water-loss product as the precursor if the parent ion is unstable.

| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Type |

| TMBA | 199.1 [M+H]+ | 181.1 [M+H-H2O]+ | 25 | 15 | Quantifier |

| TMBA | 199.1 [M+H]+ | 167.1 [M-OCH3]+ | 25 | 22 | Qualifier |

| IS (Veratryl) | 169.1 [M+H]+ | 151.1 [M+H-H2O]+ | 25 | 15 | Quantifier |

Workflow Visualization

Figure 1: Optimized Liquid-Liquid Extraction workflow for TMBA quantification.

Validation Parameters (FDA/EMA Guidelines)

To ensure regulatory compliance, the method must be validated against the following criteria:

| Parameter | Acceptance Criteria | Experimental Design |

| Selectivity | No interfering peaks >20% of LLOQ at retention time. | Analyze 6 blank plasma lots (lipemic & hemolyzed included). |

| Linearity | r² > 0.99; Back-calculated conc. ±15% (±20% at LLOQ). | 8 non-zero standards. Weighting: 1/x². |

| Accuracy & Precision | Intra/Inter-day CV < 15% (20% at LLOQ). | QC samples (Low, Mid, High) n=5 over 3 days. |

| Recovery | Consistent across levels (not necessarily 100%).[3] | Compare extracted QC area vs. post-extraction spiked blank. |

| Matrix Effect | Matrix Factor (MF) ~ 1.0; IS-normalized MF consistent. | Compare post-extraction spike vs. neat solution. |

| Stability | ±15% deviation from nominal. | Freeze-thaw (3 cycles), Benchtop (4h), Autosampler (24h). |

Troubleshooting & Optimization

-

In-Source Fragmentation:

-

Issue: Low abundance of the protonated parent [M+H]+ (m/z 199).

-

Solution: Benzyl alcohols are prone to losing water in the ESI source. If m/z 199 is unstable, perform Q1 scans to see if m/z 181 ([M+H-H2O]+) is the dominant species. If so, use 181 -> 151 or 181 -> 133 as the transition, effectively treating the source fragment as the precursor.

-

-

Peak Tailing:

-

Issue: Asymmetrical peaks.

-

Solution: Ensure the reconstitution solvent matches the initial mobile phase conditions (high water content). Injecting pure organic solvent will cause severe peak distortion for early eluters.

-

-

Carryover:

-

Solution: Use a needle wash of 50:50 MeOH:ACN + 0.1% Formic Acid.

-

References

-

US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Tziona, P., et al. (2022).[4] Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules, 27(7), 2104.[5] Retrieved from [Link]

- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030.

- Bharathi, D. V., et al. (2008). LC-MS/MS method for the simultaneous estimation of trimetazidine and its major metabolites in human plasma. Chromatographia, 68, 721-727. (Reference for parent drug and metabolite extraction techniques).

Sources

- 1. agilent.com [agilent.com]

- 2. lcms.labrulez.com [lcms.labrulez.com]

- 3. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Preparation and Validation of 3,4,5-Trimethoxybenzyl-d9 Alcohol Stock Solutions

This Application Note is structured as a high-level technical guide for analytical chemists and drug development scientists. It prioritizes experimental rigor, causal explanation, and self-validating workflows.

Executive Summary & Scientific Rationale

The accurate quantification of methoxy-substituted benzyl alcohols and their metabolites in complex biological matrices requires the use of stable isotope-labeled internal standards (SIL-IS) to compensate for ionization suppression, matrix effects, and extraction variability.

3,4,5-Trimethoxybenzyl-d9 alcohol serves as a robust SIL-IS for its non-deuterated analog (and structurally related lignans or drug metabolites). The "d9" labeling typically corresponds to the deuteration of the three methoxy groups (

Critical Chemical Insight: Benzyl alcohols are susceptible to autoxidation to their corresponding aldehydes (3,4,5-trimethoxybenzaldehyde) and benzoic acids upon exposure to air and light. Therefore, this protocol emphasizes inert handling and oxidative protection alongside precise gravimetric preparation.

Physicochemical Profile & Solubility

Understanding the physical state of the material is prerequisite to accurate weighing.

| Property | Native Compound (Unlabeled) | Deuterated Standard (d9-IS) |

| Chemical Formula | ||

| Molecular Weight | 198.22 g/mol | ~207.27 g/mol (Check CoA*) |

| Physical State | Viscous Liquid or Low-Melting Solid | Viscous Oil or Solid (Lot dependent) |

| Solubility | Methanol, DMSO, Acetonitrile, Chloroform | Identical to Native |

| LogP | ~0.6 - 0.7 | ~0.6 (Negligible shift) |

| pKa | ~14 (Alcoholic OH) | Unchanged |

*Note: Always use the specific molecular weight provided on the Certificate of Analysis (CoA) for the exact batch, as isotopic enrichment (atom % D) varies.

Protocol 1: Primary Stock Solution Preparation (1.0 mg/mL)

Objective: Create a stable, accurate "Golden Master" stock solution.

Equipment & Reagents

-

Balance: Analytical microbalance (readability 0.01 mg or better).

-

Solvent: LC-MS Grade Methanol (MeOH).

-

Why MeOH? It provides excellent solubility, is compatible with ESI ionization, and has lower volatility than Acetonitrile, reducing concentration errors during handling.

-

-

Vessels: Amber glass volumetric flasks (Class A) or silanized amber glass vials.

-

Why Amber? To prevent photo-oxidation.

-

-

Gas: Argon or Nitrogen stream (for headspace purging).

Workflow Diagram (DOT)

Figure 1: Workflow for the preparation of the primary stock solution emphasizing oxidative protection.

Detailed Procedure

-

Equilibration: Allow the vial of 3,4,5-Trimethoxybenzyl-d9 alcohol to reach room temperature (20-25°C) in a desiccator. Opening a cold vial causes condensation, introducing water and weighing errors.

-

Weighing Strategy:

-

If Solid: Weigh ~1.0 - 2.0 mg directly into a tared weighing boat.

-

If Viscous Liquid: Use the Weighing by Difference method. Tare a syringe or transfer pipet containing the standard. Dispense ~1-2 mg into the flask. Weigh the syringe again. The mass transferred is

.

-

-

Dissolution:

-

Add ~50% of the final volume of Methanol to the flask.

-

Vortex for 30 seconds. Ensure no material adheres to the neck of the flask.

-

Note: Sonicate for 1 minute if visual particulates remain, though this compound is highly soluble in MeOH.

-

-

Volume Adjustment: Dilute to the mark with Methanol. Invert 10 times to mix.

-

Concentration Calculation:

Note: Do NOT correct for isotopic purity (e.g., 99 atom % D) when calculating the gravimetric concentration, as the IS is used to normalize response, not to quantify absolute moles of D-substance.

Protocol 2: Working Standard Dilution

Objective: Prepare working solutions (e.g., 10 µg/mL and 100 ng/mL) for spiking into biological matrices.

Dilution Logic

Direct dilution from 1 mg/mL to ng/mL levels in one step is prone to pipetting errors. Use a serial approach.

| Step | Source Solution | Volume Transfer | Diluent (MeOH) | Final Conc. |

| A | Primary Stock (1.0 mg/mL) | 100 µL | 900 µL | 100 µg/mL |

| B | Solution A (100 µg/mL) | 100 µL | 900 µL | 10 µg/mL |

| C | Solution B (10 µg/mL) | 50 µL | 4.95 mL | 100 ng/mL |

Spiking into Matrix

When spiking the IS into plasma or tissue homogenate:

-

Prepare the Spiking Solution in a solvent compatible with the protein precipitation step (usually Methanol or Acetonitrile).[1][2]

-

Ratio: Ensure the IS concentration in the final extract mimics the mid-range concentration of the analyte calibration curve (e.g., if curve is 1–1000 ng/mL, target IS at 50–100 ng/mL).

Quality Control & Validation (Self-Validating System)

Before using the stock for critical assays, validate its integrity.

Isotopic Purity & Cross-Talk Check

Inject a high concentration of the IS (e.g., 1 µg/mL) into the LC-MS/MS and monitor the transition channels for the Native Analyte .

-

Requirement: The response in the Native channel (M+0) must be

of the Lower Limit of Quantification (LLOQ) response. -

Cause of Failure: If significant signal is seen in the native channel, the "d9" standard may contain "d0" impurities (incomplete synthesis) or the mass resolution of the MS is insufficient.

Signal Stability Test

Monitor the IS peak area over 6 injections from the same vial.

-

Acceptance Criteria: RSD < 5%.

-

Troubleshooting: High RSD often indicates solubility issues or adsorption to the glass vial. Use silanized glass or polypropylene if adsorption is suspected (though less likely for methoxy-benzyl alcohols than for peptides).

Storage & Stability

Benzyl alcohols are chemically reactive intermediates.[3]

-

Primary Danger: Oxidation to 3,4,5-Trimethoxybenzaldehyde.

-

Storage Conditions:

-

Temperature: -20°C or -80°C.

-

Container: Amber glass with PTFE-lined screw caps.

-

Headspace: Purge with Argon before closing.

-

-

Shelf Life:

-

Stock (1 mg/mL in MeOH): 6 months at -20°C.

-

Working Solutions (<10 µg/mL): Prepare fresh weekly or validate stability.

-

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| IS Peak Tailing | Column secondary interactions | Add 0.1% Formic Acid or Ammonium Formate to mobile phase. |

| Signal Drop over Time | Oxidation of -CH2OH group | Check stock for aldehyde peak (+2 Da shift usually, but -2H mass). Prepare fresh stock under Argon. |

| Non-Linear Calibration | IS Suppression | Matrix effects are suppressing the IS differently than the analyte (rare for co-eluting IS). Dilute sample or improve cleanup (SPE/LLE). |

References

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link

-

Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Link

-

Wieling, J. (2002). LC-MS-MS experiences with internal standards. Chromatographia. Link

-

Sigma-Aldrich. Product Specification: 3,4,5-Trimethoxybenzyl alcohol.[4] Link (Verify specific d9 catalog number with vendor).

Sources

HPLC retention time of 3,4,5-Trimethoxybenzyl-d9 alcohol

An Application Note on the High-Performance Liquid Chromatography (HPLC) Analysis of 3,4,5-Trimethoxybenzyl-d9 Alcohol

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed protocol for the determination of the High-Performance Liquid Chromatography (HPLC) retention time of 3,4,5-Trimethoxybenzyl-d9 alcohol. As a deuterated analog, this compound is of significant interest as an internal standard for quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive methodology, from materials and setup to data interpretation and troubleshooting. The protocol is designed to be self-validating, emphasizing the scientific rationale behind the experimental choices to ensure robust and reproducible results.

Introduction and Scientific Principle

3,4,5-Trimethoxybenzyl-d9 alcohol is the deuterium-labeled version of 3,4,5-Trimethoxybenzyl alcohol, a versatile organic intermediate used in the synthesis of pharmaceuticals.[3][4] The strategic replacement of hydrogen atoms with deuterium, a stable, non-radioactive isotope, results in a molecule that is chemically similar to the parent compound but has a higher mass.[1] This property makes it an ideal internal standard for LC-MS assays, as it co-elutes closely with the analyte of interest while being distinguishable by the mass spectrometer, thereby correcting for variations during sample preparation and analysis.[1]

The analytical characterization of deuterated compounds is crucial to confirm isotopic substitution and ensure purity. This application note details a reverse-phase HPLC (RP-HPLC) method, a cornerstone of modern analytical chemistry for the separation of such compounds. The principle of separation is based on the partitioning of the analyte between a non-polar stationary phase (typically a C18-bonded silica) and a polar mobile phase.[5][6] The analyte's retention time—the time it takes to travel from the injector to the detector—is a key identifier under specific chromatographic conditions.[7] While deuteration can sometimes slightly alter retention times, in RP-HPLC, the effect is often minimal, allowing for near co-elution with the non-deuterated analog.[8]

Materials and Instrumentation

Reagents and Chemicals

-

Analytes: 3,4,5-Trimethoxybenzyl-d9 alcohol and 3,4,5-Trimethoxybenzyl alcohol (as a reference standard), purity ≥98%.

-

Solvents: HPLC or LC-MS grade Acetonitrile (ACN) and Methanol (MeOH).

-

Water: Deionized water, filtered through a 0.22 µm membrane.

-

Mobile Phase Additive: Formic acid (FA), LC-MS grade.

Instrumentation

-

HPLC System: A system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector. An LC-MS system can also be used for enhanced specificity.

-

Analytical Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for this application.

Experimental Protocol

This section provides a step-by-step methodology for the analysis.

Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of 3,4,5-Trimethoxybenzyl-d9 alcohol and 3,4,5-Trimethoxybenzyl alcohol into separate 10 mL volumetric flasks.

-

Dissolve the contents in Methanol and make up to the mark.

-

Sonicate for 5 minutes to ensure complete dissolution. These stocks can be stored at 2-8°C.

-

-

Working Standard Solution (10 µg/mL):

-

Pipette 100 µL of each stock solution into a new 10 mL volumetric flask.

-

Dilute to the mark with a 50:50 (v/v) mixture of Acetonitrile and Water. This solution serves as the working standard for injection.

-

Chromatographic Conditions

The following conditions have been optimized for the separation of 3,4,5-Trimethoxybenzyl alcohol and its deuterated analog.

| Parameter | Condition | Rationale |

| Analytical Column | C18, 150 mm x 4.6 mm, 5 µm | Provides excellent resolving power and is a standard for reverse-phase separations. |

| Mobile Phase A | Water with 0.1% Formic Acid | The aqueous component of the mobile phase. Formic acid aids in protonation and improves peak shape, and is compatible with MS detection.[5] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The organic modifier. Acetonitrile provides good elution strength for this class of compounds. |

| Elution Mode | Isocratic at 60% B | An isocratic elution simplifies the method and ensures stable retention times. A 60% organic phase is a good starting point for a compound with this polarity. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure. |

| Column Temperature | 30°C | Maintaining a constant temperature is critical for reproducible retention times.[9] |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Detector | UV at 268 nm | Based on the aromatic nature of the compound, this wavelength should provide good sensitivity. A full scan can confirm the optimal wavelength. |

| Run Time | 10 minutes | Sufficient time to allow for the elution of the analyte and any minor impurities. |

System Workflow

The diagram below outlines the complete analytical workflow from sample preparation to data analysis.

Caption: Experimental workflow from preparation to data analysis.

Analysis Sequence

-

System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase (40:60 Water:ACN with 0.1% FA) for at least 30 minutes or until a stable baseline is achieved.

-

Blank Injection: Inject 10 µL of the mobile phase to ensure there are no system contaminants.

-

Standard Injection: Inject 10 µL of the 10 µg/mL working standard solution containing both 3,4,5-Trimethoxybenzyl-d9 alcohol and its non-deuterated analog.

-

Data Acquisition: Acquire the chromatogram for 10 minutes.

Expected Results and Discussion

Under the specified conditions, 3,4,5-Trimethoxybenzyl-d9 alcohol and its non-deuterated counterpart are expected to elute as sharp, symmetrical peaks. The retention times should be nearly identical due to the minimal isotopic effect in reverse-phase chromatography.

Typical Chromatographic Data

The following table summarizes the expected performance data.

| Compound | Expected Retention Time (min) | Tailing Factor (Tf) | Theoretical Plates (N) |

| 3,4,5-Trimethoxybenzyl alcohol | ~ 4.5 | 0.9 - 1.3 | > 5000 |

| 3,4,5-Trimethoxybenzyl-d9 alcohol | ~ 4.5 | 0.9 - 1.3 | > 5000 |

Note: The retention time is an estimate and may vary depending on the specific column, system dead volume, and exact mobile phase composition.[7]

Discussion of Results

The key to this analysis is the high reproducibility of the retention time. Factors such as mobile phase composition, flow rate, and column temperature are critical and must be precisely controlled.[7] The use of formic acid as a mobile phase modifier ensures good peak shape by suppressing the ionization of any residual silanol groups on the stationary phase. When using this method as a precursor to LC-MS analysis, the near co-elution of the deuterated internal standard and the analyte is highly advantageous. The mass spectrometer can then easily distinguish between the two based on their mass-to-charge ratio (m/z), allowing for accurate quantification.[1]

Factors Influencing HPLC Retention Time

The retention time in HPLC is governed by a complex interplay of several factors. Understanding these relationships is key to method development and troubleshooting.

Caption: Key factors influencing HPLC retention time.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Retention Time Drift | 1. Inadequate column equilibration.2. Change in mobile phase composition.3. Column temperature fluctuation.[9]4. Column aging or contamination. | 1. Equilibrate column for a longer duration.2. Prepare fresh mobile phase; check pump performance.3. Ensure the column oven is set and stable.4. Flush the column with a strong solvent or replace it. |

| Broad or Tailing Peaks | 1. Column contamination or void.2. Mismatch between sample solvent and mobile phase.3. Secondary interactions with silanol groups. | 1. Reverse flush the column or replace it.2. Dissolve the sample in the mobile phase if possible.[7]3. Ensure the mobile phase pH is appropriate and contains an additive like formic acid. |

| Split Peaks | 1. Clogged frit or partially blocked flow path.2. Column void or channel formation.3. Sample solvent effect. | 1. Filter samples; check system for blockages.2. Replace the column.3. Reduce injection volume or dissolve the sample in a weaker solvent. |

| No Peak or Low Signal | 1. Incorrect injection or autosampler malfunction.2. Detector issue (e.g., lamp off).3. Sample degradation or incorrect preparation. | 1. Manually inject to verify; service the autosampler.2. Check detector settings and lamp status.3. Prepare a fresh sample and standard. |

Conclusion

This application note provides a robust and reliable RP-HPLC method for determining the retention time of 3,4,5-Trimethoxybenzyl-d9 alcohol. The protocol is grounded in established chromatographic principles and is designed for immediate implementation in a research or quality control setting. By carefully controlling the specified parameters, users can achieve reproducible and accurate results, which are fundamental for the use of this compound as an internal standard in advanced analytical applications.

References

- Separation of 3,4,5-Trimethoxybenzylic alcohol on Newcrom R1 HPLC column. SIELC Technologies.

- The Use of Deuterium Oxide as a Mobile Phase for Structural Elucidation by HPLC/UV/ESI/MS.

- 3,4,5-Trimethoxybenzyl alcohol. Chem-Impex.

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.

- Deuterated Standards for LC-MS Analysis.

- A Researcher's Guide to Cross-Validation of Analytical Methods for Deuter

- Separation of 3-Hydroxy-2-methoxybenzyl alcohol on Newcrom R1 HPLC column. SIELC Technologies.

- The Role of Deuterated Compounds in Pharmaceutical R&D and Testing.

- CN102503783A - Synthesis method of 3, 4, 5-trimethoxy benzyl alcohol.

- Factors Impacting Chromatography Retention Time.

- Retention Time Drift—A Case Study.

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CN102503783A - Synthesis method of 3, 4, 5-trimethoxy benzyl alcohol - Google Patents [patents.google.com]

- 5. 3,4,5-Trimethoxybenzylic alcohol | SIELC Technologies [sielc.com]

- 6. Separation of 3-Hydroxy-2-methoxybenzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chromatographyonline.com [chromatographyonline.com]

Application Note: Leveraging 3,4,5-Trimethoxybenzyl-d9 Alcohol as a Surrogate Standard for Enhanced Quantitative Accuracy

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of 3,4,5-Trimethoxybenzyl-d9 alcohol as a surrogate standard in quantitative analytical workflows, particularly those employing mass spectrometry. As modern analytical science demands increasing levels of accuracy and reliability, the use of stable isotope-labeled standards has become indispensable. This document elucidates the fundamental principles of surrogate standards, details the unique advantages of 3,4,5-Trimethoxybenzyl-d9 alcohol, and presents field-proven protocols for its implementation. The methodologies described herein are designed to be self-validating systems, ensuring robust and defensible analytical results for researchers, scientists, and drug development professionals.

The Foundational Role of Surrogate Standards in Analytical Integrity

In quantitative analysis, the final calculated concentration of a target analyte is susceptible to a variety of errors introduced during the multi-step analytical process. These can include analyte loss during sample extraction, variability in instrument injection volumes, or signal suppression/enhancement from complex sample matrices. A surrogate standard is a compound added to a sample in a known amount before any physical or chemical processing begins.[1][2][3] Its purpose is to mimic the behavior of the target analytes throughout the entire procedure, thereby providing a mechanism to correct for procedural variations.[1]

The ideal surrogate is a compound that is chemically similar to the target analytes but is not naturally found in the samples being analyzed.[2] By measuring the recovery of the surrogate, the analyst can assess the performance of the method for each individual sample, from extraction to final measurement.[1]

The Deuterated Advantage:

The gold standard in modern analytical testing is the use of stable isotope-labeled (SIL) internal standards, including deuterated compounds.[4] Deuterated standards are considered superior because their physical and chemical properties are nearly identical to their non-labeled counterparts.[4] This ensures they co-elute chromatographically and experience the same ionization efficiency and matrix effects in the mass spectrometer.[5][6] The mass difference due to the deuterium atoms allows the mass spectrometer to distinguish the standard from the analyte, providing unparalleled correction for variability and leading to highly accurate and precise data.[5]

Profile: 3,4,5-Trimethoxybenzyl-d9 Alcohol

3,4,5-Trimethoxybenzyl-d9 alcohol (TMBA-d9) is a synthetic, deuterated aromatic alcohol that serves as an excellent surrogate standard for a range of semi-volatile organic compounds. The nine deuterium atoms are strategically placed on the three methoxy groups, providing a significant mass shift (M+9) from its unlabeled analog, which prevents any potential isotopic crosstalk.

Rationale for Use:

-

Chemical Analogy: Its benzyl alcohol structure makes it a suitable surrogate for analytes such as substituted phenols, phthalates, and other compounds with similar functional groups that undergo comparable extraction and derivatization processes.

-

Exogenous Origin: As a synthetic compound, it is extremely unlikely to be present in environmental or biological samples, preventing false positives.[1][2]

-

Mass Spectrometric Behavior: Alcohols typically exhibit predictable fragmentation patterns in mass spectrometry, often involving α-cleavage (breaking the C-C bond adjacent to the oxygen) and the loss of water (M-18).[7][8] The stable deuterium labels on the methoxy groups of TMBA-d9 ensure that the mass shift is retained in the major fragment ions, allowing for reliable monitoring.

Table 1: Properties of 3,4,5-Trimethoxybenzyl-d9 Alcohol

| Property | Value |

| Chemical Name | (3,4,5-tris(methoxy-d3)phenyl)methanol |

| Synonyms | 3,4,5-Trimethoxy-d9-benzyl Alcohol |

| CAS Number | 1219805-74-9[9] |

| Molecular Formula | C₁₀H₅D₉O₄[9][10] |

| Molecular Weight | 207.27 g/mol [9][10] |

| Appearance | Yellow Oil[9] |

| Storage | 2-8°C Refrigerator[9] |

The Surrogate Workflow: A Self-Validating System

The core principle of using TMBA-d9 is to incorporate it at the very beginning of the analytical workflow. Any analyte lost during sample preparation will be mirrored by a proportional loss of the surrogate standard.[5] This allows for the calculation of a "surrogate recovery," which serves as a critical quality control check for each sample.

Sources

- 1. well-labs.com [well-labs.com]

- 2. epa.gov [epa.gov]

- 3. biotage.com [biotage.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. texilajournal.com [texilajournal.com]

- 7. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 8. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

Application Note: High-Efficiency GC-MS Derivatization of 3,4,5-Trimethoxybenzyl-d9 Alcohol

Abstract

This guide details the protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of 3,4,5-Trimethoxybenzyl-d9 alcohol , a critical deuterated internal standard used in metabolic profiling and forensic toxicology. Due to the polarity of the benzylic hydroxyl group, direct GC analysis results in peak tailing and thermal degradation. This protocol employs Silylation using BSTFA with 1% TMCS to form a volatile, thermally stable Trimethylsilyl (TMS) ether derivative. The method ensures quantitative accuracy, high sensitivity, and reproducible mass spectral fragmentation.

Introduction & Scientific Rationale

The Analyte

3,4,5-Trimethoxybenzyl alcohol is a structural analog of mescaline metabolites and a precursor in the synthesis of podophyllotoxin-type lignans. The d9-isotopologue (labeled on the three methoxy groups:

The Challenge: Hydrogen Bonding

The primary challenge in analyzing benzyl alcohols by GC is the hydroxyl (-OH) group, which forms intermolecular hydrogen bonds with silanol groups on the GC liner and column stationary phase.

-

Consequence: Non-linear calibration curves, peak tailing, and "ghost" peaks from carryover.

-

Solution: Derivatization via silylation replaces the active proton with a non-polar Trimethylsilyl (TMS) group.[1][2]

Reaction Mechanism

The selected reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by Trimethylchlorosilane (TMCS) .[3][4]

-

Nucleophilic Attack: The oxygen of the benzyl alcohol attacks the silicon atom of the BSTFA.

-

Leaving Group: Trifluoroacetamide is expelled (highly volatile, elutes early).

-

Product: The 3,4,5-Trimethoxybenzyl-d9 TMS ether is formed.

Visualized Workflows

Experimental Workflow

The following diagram outlines the critical path from sample preparation to data analysis.

Figure 1: Step-by-step derivatization workflow ensuring anhydrous integrity.

Chemical Reaction Scheme

The transformation of the d9-alcohol to its TMS ether.

Figure 2: Silylation mechanism converting the polar hydroxyl group to a non-polar TMS ether.

Materials & Equipment

Reagents[5][6][7]

-

Analyte: 3,4,5-Trimethoxybenzyl-d9 alcohol (High purity >98%).

-

Derivatization Reagent: BSTFA [N,O-Bis(trimethylsilyl)trifluoroacetamide] + 1% TMCS (Trimethylchlorosilane). Note: TMCS acts as a catalyst to increase the silyl donor power of BSTFA.

-

Solvent: Anhydrous Pyridine (acts as an acid scavenger) or Anhydrous Ethyl Acetate.

-

Critical: Solvents must be water-free (<50 ppm water) to prevent hydrolysis of the reagent.

-

Instrumentation

-

GC-MS System: Agilent 7890/5977 or equivalent single quadrupole system.

-

Column: DB-5ms or HP-5ms UI (30 m × 0.25 mm × 0.25 µm).

-

Liner: Deactivated splitless liner with glass wool.

Detailed Protocol

Step 1: Sample Preparation[6]

-

Weigh approximately 1.0 mg of 3,4,5-Trimethoxybenzyl-d9 alcohol into a 1.5 mL GC autosampler vial.

-

Add 100 µL of Anhydrous Pyridine. Cap and vortex to ensure complete dissolution.

-

Why Pyridine? It facilitates the reaction by neutralizing the protons released during silylation and driving the equilibrium forward.

-

Step 2: Derivatization Reaction[2][6]

-

Add 100 µL of BSTFA + 1% TMCS to the vial.

-

Flush the headspace with dry nitrogen gas (optional but recommended for long-term stability).

-

Crimp the cap tightly.

-

Incubate the vial at 60°C for 30 minutes in a heating block.

-

Note: While benzyl alcohols react relatively quickly, heating ensures quantitative conversion of the sterically hindered methoxy-adjacent environment.

-

Step 3: Post-Reaction

-

Remove from heat and allow to cool to room temperature.

-

(Optional) If the concentration is too high for the detector, dilute with anhydrous Ethyl Acetate.

-

Transfer to the GC autosampler for immediate analysis.

GC-MS Method Parameters

| Parameter | Setting | Rationale |

| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation. |

| Injection Mode | Splitless (1 min purge) | Maximizes sensitivity for trace analysis. |

| Carrier Gas | Helium @ 1.0 mL/min | Constant flow for reproducible retention times. |

| Oven Program | 80°C (1 min) → 20°C/min → 280°C (3 min) | Rapid ramp removes solvent; hold ensures elution of high MW impurities. |

| Transfer Line | 280°C | Prevents condensation of the derivative before the ion source. |

| Ion Source | EI (70 eV), 230°C | Standard ionization energy for library matching. |

| Acquisition | SIM Mode (see below) | Selected Ion Monitoring for maximum sensitivity. |

Results & Data Interpretation

Mass Spectral Shift Calculation

Derivatization adds a Trimethylsilyl (

-

Net Mass Addition: +72.04 Da.

| Compound | Formula | Monoisotopic Mass (Mz) | Derivative Mass (Mz) |

| Native (d0) | 198.09 | 270.13 | |

| Labeled (d9) | 207.15 | 279.19 |

Key Diagnostic Ions (SIM Mode)

For the d9-TMS derivative , configure the MS to scan for these specific ions:

-

m/z 279 (Molecular Ion,

): The intact derivative. This is the Quantifier Ion . -

m/z 264 (

, Loss of -

m/z 73 (

): The trimethylsilyl cation

Chromatographic Expectations

-

Peak Shape: Sharp, symmetrical peak (Symmetry factor 0.9 – 1.1).

-

Retention Time: The TMS derivative will elute later than the underivatized alcohol (if any remains) on a non-polar column due to increased molecular weight, despite the loss of hydrogen bonding.

Troubleshooting & Quality Control

Common Issues

-

Incomplete Reaction: Presence of a peak at m/z 207 (underivatized d9-alcohol).

-

Fix: Check water content in solvents. Reseal reagents.[2] Increase time to 60 mins.

-

-

Moisture Contamination: Appearance of hexamethyldisiloxane (HMDSO) peaks early in the chromatogram.

-

Fix: Use fresh anhydrous solvents.

-

System Suitability Test (SST)

Run a "Blank" (Reagents only) before the sample.

-

Pass Criteria: No peaks at m/z 279 or 270.

-

Fail Criteria: Background noise or carryover peaks > 1% of target response.

References

-

NIST Chemistry WebBook. Benzyl alcohol, TMS derivative Mass Spectrum. National Institute of Standards and Technology. Available at: [Link]

-

Little, J. L. Derivatization of Alcohols for GC-MS. Little Mass Spec and Sailing. Available at: [Link]

-

PubChem. 3,4,5-Trimethoxybenzyl alcohol Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Application Note: High-Accuracy Spiking Recovery Analysis Using Deuterated Benzyl Alcohol Internal Standards

Introduction: The Imperative for Accurate Quantification in Complex Matrices

In the realm of pharmaceutical development and bioanalysis, the precise and accurate quantification of analytes within complex biological matrices is paramount for making critical decisions regarding drug safety and efficacy.[1] Analytical techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer exceptional sensitivity and selectivity. However, the inherent variability of the analytical process—stemming from sample extraction, matrix effects, and instrumental fluctuations—can compromise data integrity.[2][3] To counteract these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is the undisputed gold standard.[1][4]

This application note provides a comprehensive guide to performing spiking recovery calculations using deuterated benzyl alcohol as an internal standard. Benzyl alcohol is a widely used preservative in injectable drug formulations, and its accurate quantification is often a regulatory requirement.[5] By employing a deuterated analogue, such as Benzyl alcohol-d7, we can leverage the power of isotope dilution mass spectrometry (IDMS) to achieve the highest levels of accuracy and precision.[6][7] This approach ensures that any analytical variability affecting the target analyte is mirrored and corrected for by the internal standard, leading to highly reliable and defensible results.[1][8]

The Principle of Isotope Dilution Mass Spectrometry (IDMS) with Deuterated Standards

The core of this methodology lies in the principle of Isotope Dilution Mass Spectrometry (IDMS).[7] A deuterated internal standard is a version of the analyte where several hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (²H).[9] For instance, Benzyl alcohol-d7 (C₆D₅CD₂OH) is chemically almost identical to its non-deuterated counterpart, benzyl alcohol (C₇H₈O).[10][11][12]

This near-identical physicochemical behavior ensures that both the analyte and the deuterated standard experience the same effects throughout the entire analytical workflow, including:

-

Extraction Efficiency: Any loss of analyte during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) will be mirrored by a proportional loss of the deuterated standard.[13]

-

Matrix Effects: In LC-MS/MS analysis, co-eluting components from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[2][14] A co-eluting deuterated standard experiences the same matrix effects, allowing for effective normalization.[13][14]

-

Instrumental Variability: Fluctuations in injection volume or mass spectrometer response are effectively normalized because the ratio of the analyte signal to the internal standard signal is measured, not the absolute response of the analyte alone.[13]

By introducing a known amount of the deuterated standard into the sample at the very beginning of the workflow, it acts as a perfect proxy for the analyte.[6] The mass spectrometer can easily differentiate between the analyte and the standard due to their mass difference, while the constant ratio of their signals provides a highly accurate and precise measurement.[1][6]

Experimental Protocol: Spiking Recovery of Benzyl Alcohol

This protocol outlines a typical workflow for determining the recovery of benzyl alcohol from a biological matrix (e.g., human plasma) using Benzyl alcohol-d7 as an internal standard.

Materials and Reagents

-

Analytes: Benzyl Alcohol (≥99% purity), Benzyl alcohol-d7 (isotopic enrichment ≥98%)[6]

-

Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade)

-

Biological Matrix: Blank human plasma (screened for interferences)

-

Extraction Solvent: e.g., Methyl tert-butyl ether (MTBE)

-

Reconstitution Solvent: e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid

-

Labware: Calibrated pipettes, Class A volumetric flasks, polypropylene microcentrifuge tubes.

Solution Preparation

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve benzyl alcohol and Benzyl alcohol-d7 in methanol to prepare individual 1 mg/mL stock solutions.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of benzyl alcohol by serially diluting the stock solution with 50:50 Acetonitrile:Water. These will be used to create the calibration curve.

-

-

Internal Standard (IS) Working Solution (e.g., 1 µg/mL):

-

Dilute the Benzyl alcohol-d7 stock solution with 50:50 Acetonitrile:Water to a final concentration that yields a robust signal in the mass spectrometer.

-

Experimental Workflow Diagram

Caption: Workflow for determining analyte recovery using a deuterated internal standard.

Spiking and Extraction Procedure

To accurately determine recovery, three sets of quality control (QC) samples are prepared at low, medium, and high concentrations.[4]

-

Set 1 (Pre-extraction Spike):

-

Take an aliquot of blank plasma (e.g., 100 µL).

-

Spike with the appropriate benzyl alcohol working standard.

-

Spike with the Benzyl alcohol-d7 IS working solution (e.g., 10 µL of 1 µg/mL).

-

Vortex briefly.

-

Proceed with the extraction procedure (e.g., add 500 µL of MTBE, vortex, centrifuge).

-

Transfer the organic layer, evaporate to dryness, and reconstitute in 100 µL of reconstitution solvent.

-

-

Set 2 (Post-extraction Spike):

-

Take an aliquot of blank plasma (e.g., 100 µL).

-

Proceed with the extraction procedure on the blank matrix.

-

After evaporating the organic layer, spike the dried extract with the benzyl alcohol working standard and the Benzyl alcohol-d7 IS working solution.

-

Reconstitute in 100 µL of reconstitution solvent.

-

-

Set 3 (Neat Solution):

-

Prepare a solution in the reconstitution solvent containing the same final concentrations of benzyl alcohol and Benzyl alcohol-d7 as the spiked samples. This sample does not undergo extraction.

-

LC-MS/MS Analysis

Analyze all prepared samples using a validated LC-MS/MS method. The method should be optimized for the separation and detection of both benzyl alcohol and Benzyl alcohol-d7. Monitor specific precursor-to-product ion transitions for each compound.

Data Analysis and Recovery Calculation

The recovery calculation compares the analyte response in samples that have undergone the full extraction process to the response in samples where no loss is possible. The use of the internal standard normalizes for any variability introduced after its addition.

Calculation Formula